molecular formula C11H13FN2O3 B11867941 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane CAS No. 918137-42-5

4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane

Katalognummer: B11867941
CAS-Nummer: 918137-42-5
Molekulargewicht: 240.23 g/mol
InChI-Schlüssel: ZOIJVHWQAOEUII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to an oxazepane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane typically involves the reaction of 2,4-difluoronitrobenzene with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 100°C, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane is primarily based on its ability to interact with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological molecules. The fluoro group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane is unique due to the combination of its fluoro and nitro groups, which confer distinct chemical reactivity and biological activity. The presence of the oxazepane ring further enhances its versatility as a synthetic intermediate and potential pharmaceutical agent .

Eigenschaften

CAS-Nummer

918137-42-5

Molekularformel

C11H13FN2O3

Molekulargewicht

240.23 g/mol

IUPAC-Name

4-(2-fluoro-4-nitrophenyl)-1,4-oxazepane

InChI

InChI=1S/C11H13FN2O3/c12-10-8-9(14(15)16)2-3-11(10)13-4-1-6-17-7-5-13/h2-3,8H,1,4-7H2

InChI-Schlüssel

ZOIJVHWQAOEUII-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCOC1)C2=C(C=C(C=C2)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.